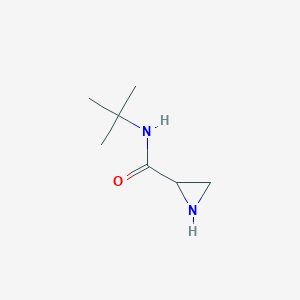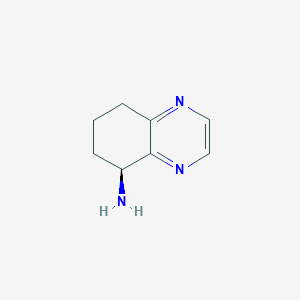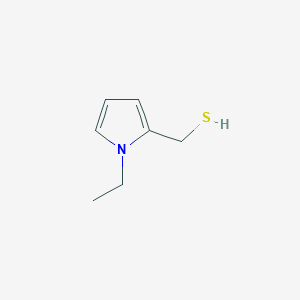![molecular formula C7H5N3O B11922476 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde CAS No. 56805-25-5](/img/structure/B11922476.png)
1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the imidazo[4,5-c]pyridine ring system. The aldehyde group is introduced via formylation reactions, often using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid.
Reduction: 1H-Imidazo[4,5-c]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazo[4,5-c]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity to these targets.
Comparison with Similar Compounds
1H-Imidazo[4,5-c]pyridine-2-carbaldehyde can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals like zolpidem (a sleep aid).
Imidazo[1,5-a]pyridine: Explored for its potential in developing anti-inflammatory and anticancer agents.
Imidazo[4,5-b]pyridine: Investigated for its applications in materials science and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further functionalization.
Properties
CAS No. |
56805-25-5 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3H-imidazo[4,5-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,9,10) |
InChI Key |
AYHPZVWSPSNAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)


![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)



![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)

![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)


